![molecular formula C12H6N6O3 B5701912 7-(2-Nitrophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole](/img/structure/B5701912.png)
7-(2-Nitrophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole
Description
7-(2-Nitrophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique structural features, which include a triazole ring fused with a benzoxadiazole moiety
Properties
IUPAC Name |
7-(2-nitrophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N6O3/c19-18(20)10-4-2-1-3-9(10)17-13-7-5-6-8-12(11(7)14-17)16-21-15-8/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRKGSNQWADFMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=C3C=CC4=NON=C4C3=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Nitrophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrophenylhydrazine with a suitable benzoxadiazole derivative in the presence of a cyclizing agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
7-(2-Nitrophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can react with the triazole ring under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
7-(2-Nitrophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of 7-(2-Nitrophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole involves its interaction with specific molecular targets. For instance, it can inhibit glutathione S-transferases by binding to the active site and forming a stable complex. This inhibition disrupts the detoxification processes in cancer cells, leading to apoptosis. Additionally, the compound can act as a protonophore, disrupting mitochondrial function and inducing cell death .
Comparison with Similar Compounds
Similar Compounds
- 7-Phenyltriazolo[4,5-g][2,1,3]benzoxadiazole
- 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol
Uniqueness
Compared to similar compounds, 7-(2-Nitrophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole exhibits unique properties such as enhanced fluorescence and higher reactivity due to the presence of the nitrophenyl group. These features make it particularly valuable in applications requiring high sensitivity and specificity .
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